![molecular formula C24H26N2O3S B5002712 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide
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Overview
Description
This compound is likely an organic molecule with a complex structure. It contains a benzyl group (a benzene ring attached to a methylene group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-methylphenyl group), and a phenylethyl group (a benzene ring attached to an ethyl group). The molecule also contains a glycinamide group, which is derived from glycine, the simplest amino acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide group, the introduction of the benzyl and phenylethyl groups, and the attachment of the sulfonyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The benzyl and phenylethyl groups are likely to be in a trans configuration due to steric hindrance. The sulfonyl group could add significant polarity to the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the sulfonyl group could make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-13-15-23(16-14-19)30(28,29)26(17-21-9-5-3-6-10-21)18-24(27)25-20(2)22-11-7-4-8-12-22/h3-16,20H,17-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXSNDABYYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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